molecular formula C11H8F3N B11894450 1-Amino-3-(trifluoromethyl)naphthalene

1-Amino-3-(trifluoromethyl)naphthalene

Cat. No.: B11894450
M. Wt: 211.18 g/mol
InChI Key: GAEFGBCRQKEWNL-UHFFFAOYSA-N
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Description

1-Amino-3-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(trifluoromethyl)naphthalene typically involves the introduction of the trifluoromethyl group onto a naphthalene ring followed by the introduction of the amino group. One common method is the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes followed by amination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

1-Amino-3-(trifluoromethyl)naphthalene has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.

    Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 1-Amino-3-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the amino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
  • 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Uniqueness: 1-Amino-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the amino and trifluoromethyl groups on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6H,15H2

InChI Key

GAEFGBCRQKEWNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)C(F)(F)F

Origin of Product

United States

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